molecular formula C25H30N4O3 B2712383 N-[2-(4-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide CAS No. 892284-01-4

N-[2-(4-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Katalognummer B2712383
CAS-Nummer: 892284-01-4
Molekulargewicht: 434.54
InChI-Schlüssel: RAAWDZWPSYDBNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a complex organic molecule that likely belongs to the class of compounds known as piperidines . Piperidines are a class of organic compounds that contain a piperidine ring, a heterocyclic amine with five carbon atoms and one nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. It is a heterocyclic tertiary aliphatic amine containing two different phenyl rings and an aromatic amide function .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Activities

One study outlines the synthesis and evaluation of various quinazoline derivatives, including those similar to the specified compound, for their antibacterial activities. These compounds have been synthesized through different chemical processes and tested against a range of bacterial strains to determine their efficacy as antimicrobial agents. The research highlights the structural activity relationship, providing insights into how slight modifications in the quinazoline structure can influence antibacterial activity (Chu et al., 1991).

Development of CGRP Receptor Inhibitors

Another significant application involves the development of CGRP (calcitonin gene-related peptide) receptor inhibitors. CGRP receptor antagonists are potential therapeutic agents for treating migraine and other related disorders. The research discusses a convergent, stereoselective, and economical synthesis of a potent CGRP receptor antagonist, detailing the synthesis process on a multikilogram scale and the challenges encountered during the drug substance assembly (Cann et al., 2012).

Antidepressant Discovery through 5-HT3 Receptor Antagonism

The compound has also been investigated in the context of designing and synthesizing structurally novel 5-HT3 receptor antagonists with potential antidepressant-like activities. This research focuses on the ligand-based design of 3-ethoxyquinoxalin-2-carboxamides, demonstrating how targeting the 5-HT3 receptor could lead to new antidepressants. The study evaluates the compounds' efficacy in animal models, providing a promising outlook for novel antidepressant therapies (Mahesh et al., 2011).

Enhancement of Antimicrobial Properties

Further research into quinazoline derivatives has shown that clubbing quinazolinone with 4-thiazolidinone can potentially enhance antimicrobial properties. The study synthesizes a series of such compounds and evaluates their in vitro antibacterial and antifungal activities against various microorganisms. These findings suggest a novel approach to developing antimicrobial agents by combining quinazolinone and 4-thiazolidinone structures (Desai et al., 2011).

Eigenschaften

IUPAC Name

N-[2-(4-methylpiperidin-1-yl)ethyl]-2,4-dioxo-3-(2-phenylethyl)-1H-quinazoline-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N4O3/c1-18-9-13-28(14-10-18)16-12-26-23(30)20-7-8-21-22(17-20)27-25(32)29(24(21)31)15-11-19-5-3-2-4-6-19/h2-8,17-18H,9-16H2,1H3,(H,26,30)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAWDZWPSYDBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(4-methylpiperidin-1-yl)ethyl)-2,4-dioxo-3-phenethyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.